N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) is a compound with a complex structure that includes a cyclohexane ring and two prop-2-enamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) typically involves the reaction of cyclohexane-1,4-diylbis(methylene) with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides or other derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different cyclohexane derivatives, while reduction may produce simpler amides .
Wissenschaftliche Forschungsanwendungen
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve binding to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclohexane derivatives and amides, such as:
- Cyclohexane-1,4-diylbis(methylene) diacrylate
- Cyclohexane-1,4-diethyl
- Cyclohexane-1,4-diylbis(methylene) diacrylate
Uniqueness
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) is unique due to its specific structure, which combines a cyclohexane ring with prop-2-enamide groups.
Eigenschaften
CAS-Nummer |
40366-25-4 |
---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[[4-[(prop-2-enoylamino)methyl]cyclohexyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-4,11-12H,1-2,5-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
XDAVJOGTOJBWDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCC1CCC(CC1)CNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.